Biological activity of (R)-Palmitic monoisopropanolamide
Biological activity of (R)-Palmitic monoisopropanolamide
An In-Depth Technical Guide to the Biological Activity of (R)-Palmitic Monoisopropanolamide
Authored by a Senior Application Scientist
Abstract
N-acyl-amides are a class of endogenous lipid signaling molecules with profound physiological effects, ranging from the regulation of inflammation and pain to neuroprotection. While N-palmitoylethanolamide (PEA) is the most extensively studied member of this family, its structural analogs represent a promising but largely unexplored frontier for therapeutic development. This guide focuses on (R)-Palmitic monoisopropanolamide (PMPA), a chiral analog of PEA. Due to the nascent state of direct research on PMPA[1], this document is structured as a technical roadmap for its comprehensive biological characterization. We will leverage the deep understanding of PEA's mechanisms as a validated scientific framework to build testable hypotheses and detail the requisite experimental workflows for elucidating the activity of (R)-PMPA. This guide provides the necessary theoretical foundation and practical protocols for researchers aiming to investigate this promising molecule.
Introduction: The N-Acyl-Amide Landscape & The Promise of PMPA
The N-acylethanolamine (NAE) family, which includes PEA, are lipid mediators produced "on-demand" in response to cellular stress or injury.[2] PEA, in particular, exerts potent anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] These actions are not mediated by classical cannabinoid receptors but primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[3][6][7] Additionally, PEA indirectly modulates other key signaling pathways, including the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, and can enhance the effects of other endocannabinoids like anandamide (AEA) in an "entourage effect" by inhibiting their metabolic degradation.[5][8]
(R)-Palmitic monoisopropanolamide (PMPA) is a structural analog of PEA, differing by the substitution of the ethanolamine head group with an isopropanolamine moiety (Figure 1). This seemingly minor chemical modification, particularly the introduction of a chiral center, can have significant implications for biological activity, including receptor affinity, metabolic stability, and overall efficacy. While data on PMPA is scarce, its racemic form, Palmitoyl N-isopropylamide (PIA), has been shown to inhibit the enzymatic hydrolysis of anandamide by Fatty Acid Amide Hydrolase (FAAH)[9], suggesting it shares at least one key mechanism with the NAE family.
This guide will therefore proceed based on the central hypothesis that (R)-PMPA is a bioactive lipid mediator that, like PEA, modulates inflammatory and pain pathways, likely through engagement with PPAR-α and metabolic enzyme inhibition.
Figure 1: Structural comparison of PEA and PMPA.
Stereospecific Synthesis of (R)-Palmitic Monoisopropanolamide
The chirality of a therapeutic agent can be critical to its biological activity. Therefore, a robust method for stereospecific synthesis is paramount for investigating (R)-PMPA. The following protocol describes a plausible route for its synthesis via amidation of palmitic acid with (R)-isopropanolamine, a common and effective method for forming amide bonds.
Protocol 2.1: Synthesis via Acyl Chloride
This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Materials:
-
Palmitic Acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
(R)-1-amino-2-propanol
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Diethyl Ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Activation of Palmitic Acid:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve palmitic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material via Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude palmitoyl chloride.
-
-
Amidation Reaction:
-
Dissolve (R)-1-amino-2-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude palmitoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-Palmitic monoisopropanolamide.
-
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Confirm the enantiomeric purity using chiral HPLC.
-
Core Mechanistic Pathways & Proposed Experimental Workflows
Based on the known pharmacology of PEA and related lipids, we hypothesize three primary mechanisms of action for (R)-PMPA:
-
Direct activation of PPAR-α.
-
Indirect modulation of the TRPV1 channel.
-
Inhibition of metabolic enzymes FAAH and NAAA.
The following sections detail the experimental workflows required to test these hypotheses.
Figure 2: Proposed workflow for the biological characterization of (R)-PMPA.
PPAR-α Activation
PPAR-α is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs). This interaction modulates the transcription of genes involved in lipid metabolism and inflammation.[10] PEA is a known PPAR-α agonist.[3][7]
Figure 3: PPAR-α signaling pathway activated by a ligand agonist.
Protocol 3.1.1: PPAR-α Transactivation Assay
This cell-based reporter assay quantitatively measures the activation of PPAR-α by a test compound.
Materials:
-
HEK293T or similar cell line
-
Expression plasmid for full-length human PPAR-α
-
Reporter plasmid containing a luciferase gene downstream of a PPRE sequence (e.g., pGL4.23[luc2/PPRE])
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase or β-galactosidase)
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS
-
(R)-PMPA, PEA (positive control), GW6471 (PPAR-α antagonist)
-
Luciferase assay reagent
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the PPAR-α expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of (R)-PMPA (e.g., 0.1 µM to 100 µM), PEA, or vehicle control (e.g., DMSO). To confirm specificity, a separate set of wells should be co-treated with (R)-PMPA and the antagonist GW6471.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
| Parameter | Expected Outcome for Active Compound |
| EC₅₀ (µM) | The concentration of (R)-PMPA that elicits a half-maximal response. A lower value indicates higher potency. Compare to PEA. |
| Eₘₐₓ (%) | The maximum response achieved, expressed as a percentage of the response to a known agonist like PEA. |
| Antagonist Effect | Luciferase activity induced by (R)-PMPA should be significantly reduced in the presence of GW6471. |
TRPV1 Channel Modulation
TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by various stimuli, including heat, protons (low pH), and capsaicin.[11] Its activation leads to a sensation of pain and can contribute to neurogenic inflammation. PEA has been shown to activate and subsequently desensitize TRPV1 channels, an effect that may contribute to its analgesic properties.[8][12]
Protocol 3.2.1: Calcium Influx Assay in TRPV1-Expressing Cells
This assay measures the ability of a compound to open the TRPV1 channel, allowing calcium to flow into the cell.
Materials:
-
CHO or HEK293 cells stably or transiently expressing human or rat TRPV1.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
(R)-PMPA, Capsaicin (positive control), Capsazepine (TRPV1 antagonist).
-
Fluorescence plate reader with an injection port.
Step-by-Step Methodology:
-
Cell Seeding: Plate TRPV1-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash cells with HBSS. Load the cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 45-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye and allow them to de-esterify for 20-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Compound Addition: Inject various concentrations of (R)-PMPA or capsaicin and immediately begin recording the change in fluorescence over time.
-
Antagonist Confirmation: In a separate set of wells, pre-incubate the cells with capsazepine for 10-15 minutes before adding (R)-PMPA to confirm the effect is TRPV1-mediated.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot ΔF or the maximum peak response against compound concentration to determine the EC₅₀.
Enzymatic Hydrolysis Inhibition (FAAH/NAAA)
The biological activity of lipid mediators is terminated by enzymatic degradation. For NAEs, the primary enzymes are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[13][14][15] Inhibition of these enzymes prolongs the signaling of their substrates (e.g., anandamide, PEA), a key component of the "entourage effect." The racemate of PMPA is a known FAAH inhibitor.[9]
Protocol 3.3.1: FAAH/NAAA Inhibition Assay
This is a fluorescence-based assay that measures the activity of the enzyme by detecting the release of a fluorescent product from a synthetic substrate.
Materials:
-
Recombinant human FAAH or NAAA enzyme, or rat liver/brain microsomes as a source of FAAH.
-
Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).
-
Assay Buffer (e.g., Tris-HCl for FAAH, acidic buffer for NAAA).
-
(R)-PMPA, URB597 (selective FAAH inhibitor), ARN726 (selective NAAA inhibitor).
-
96-well black plates.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of (R)-PMPA and control inhibitors in the assay buffer.
-
Pre-incubation: In each well of the 96-well plate, add the enzyme solution and the test compound ((R)-PMPA) or control inhibitor. Allow to pre-incubate for 15-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction. Calculate the percentage of inhibition for each concentration of (R)-PMPA relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Expected Outcome for Active Inhibitor |
| IC₅₀ (µM) | The concentration of (R)-PMPA that reduces enzyme activity by 50%. A lower value indicates higher inhibitory potency. |
| Selectivity | Compare the IC₅₀ values for FAAH and NAAA to determine if (R)-PMPA is a selective or dual inhibitor. |
In Vivo Preclinical Evaluation
Positive results from in vitro and cellular assays provide the rationale for testing in established animal models of inflammation and pain.
Protocol 4.1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Model)
This is a classic and highly reproducible model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
(R)-PMPA formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
1% λ-Carrageenan solution in sterile saline.
-
Pleonthysmometer or digital calipers.
-
Indomethacin (positive control).
Step-by-Step Methodology:
-
Acclimatization and Grouping: Acclimatize animals and divide them into groups (e.g., Vehicle, (R)-PMPA low dose, (R)-PMPA high dose, Indomethacin).
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.
-
Compound Administration: Administer (R)-PMPA, vehicle, or indomethacin (e.g., 30-60 minutes before carrageenan).
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the mean increase in paw volume between the treated groups and the vehicle group using ANOVA.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of (R)-Palmitic monoisopropanolamide. By leveraging the extensive knowledge of its close analog, PEA, we have established a series of testable hypotheses and detailed the experimental protocols necessary to elucidate its mechanism of action and therapeutic potential. The proposed workflows, from stereospecific synthesis to in vivo validation, will enable researchers to determine if (R)-PMPA acts as a PPAR-α agonist, a TRPV1 modulator, or an enzyme inhibitor. The results of these studies will be critical in establishing whether (R)-PMPA represents a novel and potentially superior therapeutic agent for the management of inflammatory and pain-related disorders.
References
-
Ambrosino, P., Soldovieri, M. V., Russo, C., Taglialatela, M., & Bossu, P. (2013). Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. British journal of pharmacology, 168(6), 1430–1444. [Link][8][12]
-
Gugliandolo, E., D’Amico, R., Cordaro, M., Fusco, R., Siracusa, R., Impellizzeri, D., & Cuzzocrea, S. (2021). Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. Biomedicines, 9(6), 1271. [Link][3]
-
Paterniti, I., Impellizzeri, D., Di Paola, R., Cordaro, M., Siracusa, R., Bisignano, F., & Cuzzocrea, S. (2013). Molecular evidence for the involvement of PPAR-δ and PPAR-γ in anti-inflammatory and neuroprotective activities of palmitoylethanolamide after spinal cord trauma. Journal of neuroinflammation, 10, 20. [Link][10][16]
-
Geng, D. F., Li, P. P., Li, K., & Zhang, J. (2019). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in pharmacology, 10, 137. [Link][13]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide, a naturally occurring lipid mediator. CNS & neurological disorders drug targets, 16(2), 154–165. [Link]
-
Al-Hayali, L., & Al-Kury, L. T. (2020). Modulation of TRPV1 channel function by natural products in the treatment of pain. Journal of ethnopharmacology, 260, 113000. [Link][17]
-
Wikipedia contributors. (2024). Palmitoylethanolamide. In Wikipedia, The Free Encyclopedia. [Link][6]
-
Esposito, E., Impellizzeri, D., Mazzon, E., Paterniti, I., & Cuzzocrea, S. (2012). Neuroprotective activities of palmitoylethanolamide in an animal model of Parkinson's disease. PloS one, 7(8), e41880. [Link][18]
-
Kopach, O., & Viatchenko-Karpinski, V. (2023). TRPV1 Modulation: A “Spicy” Approach to Pain Relief. ACS chemical neuroscience, 14(22), 4031–4034. [Link][11]
-
Lee, G., Kim, S., Kim, Y., Kim, J., & Choi, S. S. (2016). Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats. The Korean journal of pain, 29(1), 71–74. [Link][4]
-
Petrosino, S., & Schiano Moriello, A. (2020). ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain. International journal of molecular sciences, 21(15), 5333. [Link][19]
-
Piomelli, D., Tsuboi, K., & Ueda, N. (2016). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Trends in pharmacological sciences, 37(6), 492–502. [Link][14]
-
Duncan, R. S., Chapman, K. D., & Koulen, P. (2009). The neuroprotective properties of palmitoylethanolamide against oxidative stress in a neuronal cell line. Molecular neurodegeneration, 4, 53. [Link][20]
-
Al-Kury, L. T., & Al-Hayali, L. (2020). Modulation of TRPV1 channel function by natural products in the treatment of pain. Journal of ethnopharmacology, 260, 113000. [Link][21]
-
Inxight Drugs. (n.d.). PALMITIC MONOISOPROPANOLAMIDE. [Link][1]
-
Chi, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. Journal of Pain Research, 17, 3037–3051. [Link][22]
-
Paterniti, I., Cordaro, M., Campolo, M., Siracusa, R., Cornelius, C., Navarra, M., Cuzzocrea, S., & Esposito, E. (2014). Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation. CNS & neurological disorders drug targets, 13(5), 887–899. [Link][23]
-
Scherma, M., Satta, V., Fadda, P., Fratta, W., & Yasar, S. (2015). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Frontiers in pharmacology, 6, 118. [Link][15]
-
Del Rio, C., & De Mello, S. F. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-inflammatory and Immunomodulator. Current medicinal chemistry, 30(33), 3749–3767. [Link][24]
-
D'Agostino, G., La Rana, G., Russo, R., Sasso, O., Iacono, A., Esposito, E., Mattace Raso, G., Cuzzocrea, S., Loverme, J., Piomelli, D., & Meli, R. (2007). Acute intracerebroventricular administration of palmitoylethanolamide, an endogenous peroxisome proliferator-activated receptor-alpha agonist, modulates carrageenan-induced paw edema in mice. The Journal of pharmacology and experimental therapeutics, 322(3), 1137–1143. [Link][7]
-
Sgrignani, J., & Magistrato, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS catalysis, 10(19), 11096–11108. [Link][25]
-
Siracusa, R., Impellizzeri, D., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2017). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. Antioxidants & redox signaling, 26(1), 59–74. [Link][26]
-
Marini, I., Bartolucci, M. L., Bortolotti, F., Gatto, M. R., & Bonetti, G. A. (2012). Palmitoylethanolamide vs NSAID in the treatment of TMJD pain. Journal of oral rehabilitation, 39(10), 753–760. [Link][27]
-
Caltagirone, C., & Cisbani, G. (2024). Investigating Properties of Palmitoylethanolamide in Physiology and Disease: Far Beyond an Anti-Inflammatory Shield. International journal of molecular sciences, 25(3), 1629. [Link][28]
-
S, P., & V, S. (2024). Efficacy of a Mixture of Palmitoyl ethonalamide, acetyl L Carnitine and Vitamin E as a Nutraceutical in Decreasing the Intensity of Chronic Pain – A Randomized Double Blinded Trial. Journal of Clinical and Diagnostic Research, 18(7). [Link][29]
-
Clayton, P., Hill, M., Bogoda, N., Subah, S., & Ventoso, S. (2021). Palmitoylethanolamide: A Natural Compound for Health Management. International journal of molecular sciences, 22(10), 5305. [Link][5]
-
Al-Osta, M., & Al-Hussain, F. (2024). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. International journal of molecular sciences, 25(10), 5288. [Link][30]
-
Wang, Y., Li, S., & Wang, J. (2020). Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides. Organic & biomolecular chemistry, 18(2), 249–253. [Link][31]
-
PubChemLite. (n.d.). Hexadecanamide, n,n-bis(2-hydroxypropyl)- (C22H45NO3). [Link][32]
-
Sgrignani, J., & Magistrato, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ResearchGate. [Link][33]
-
PubChem. (n.d.). N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide. [Link][34]
-
Impellizzeri, D., Peritore, A. F., Cordaro, M., Gugliandolo, E., Siracusa, R., & Cuzzocrea, S. (2020). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Molecules (Basel, Switzerland), 25(23), 5643. [Link][35]
-
Man-Cen, J. L., & Pinna, G. (2019). Stimulation of Peroxisome Proliferator-Activated Receptor-α by N-Palmitoylethanolamine Engages Allopregnanolone Biosynthesis to Modulate Emotional Behavior. Biological psychiatry, 85(12), 1013–1025. [Link][36]
-
Amenós, L., Trulli, L., Nóvoa, L., & Pérez-Luna, A. (2020). Stereospecific Synthesis of α-Hydroxy-Cyclopropylboronates from Allylic Epoxides. Angewandte Chemie International Edition, 59(47), 21009–21013. [Link][37]
-
Della Valle, M. F. (2013). US8487007B2 - Pharmaceutical formulation containing palmitoyl ethanolamide and stearoyl.... Google Patents. [2]
-
Walter, L., & Frank, F. (2019). Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia. Frontiers in cellular neuroscience, 13, 501. [Link][38]
-
Aguirre, G., Salgado-Rodríguez, A., Flores-López, L. Z., Parra-Hake, M., & Somanathan, R. (2001). Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Revista de la Sociedad Química de México, 45(1), 16-19. [Link][39]
Sources
- 1. PALMITIC MONOISOPROPANOLAMIDE [drugs.ncats.io]
- 2. US8487007B2 - Pharmaceutical formulation containing palmitoyl ethanolamide and stearoyl ethanolamide - Google Patents [patents.google.com]
- 3. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation | MDPI [mdpi.com]
- 4. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 7. Acute intracerebroventricular administration of palmitoylethanolamide, an endogenous peroxisome proliferator-activated receptor-alpha agonist, modulates carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asra.com [asra.com]
- 12. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unipr.it [air.unipr.it]
- 15. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular evidence for the involvement of PPAR-δ and PPAR-γ in anti-inflammatory and neuroprotective activities of palmitoylethanolamide after spinal cord trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Activities of Palmitoylethanolamide in an Animal Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line | springermedizin.de [springermedizin.de]
- 21. Modulation of TRPV1 channel function by natural products in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. preprints.org [preprints.org]
- 25. air.unipr.it [air.unipr.it]
- 26. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. neuropathie.nu [neuropathie.nu]
- 28. mdpi.com [mdpi.com]
- 29. Efficacy of a Mixture of Palmitoyl ethonalamide, acetyl L Carnitine and Vitamin E as a Nutraceutical in Decreasing the Intensity of Chronic Pain – A Randomized Double Blinded Trial – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 30. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 31. Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. PubChemLite - Hexadecanamide, n,n-bis(2-hydroxypropyl)- (C22H45NO3) [pubchemlite.lcsb.uni.lu]
- 33. researchgate.net [researchgate.net]
- 34. N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide | C31H63NO4 | CID 22266949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Redirecting [linkinghub.elsevier.com]
- 37. scispace.com [scispace.com]
- 38. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline [scielo.org.mx]
